molecular formula C20H20Sn B11938949 Tetracyclopentadienyltin CAS No. 3559-76-0

Tetracyclopentadienyltin

Cat. No.: B11938949
CAS No.: 3559-76-0
M. Wt: 379.1 g/mol
InChI Key: DALBETQCQNVFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclopentadienyltin is an organotin compound with the chemical formula C20H20Sn It consists of a tin atom bonded to four cyclopentadienyl ligands This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is situated between two cyclopentadienyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracyclopentadienyltin can be synthesized through the reaction of tin tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

  • Dissolution of cyclopentadienyl sodium in anhydrous ether.
  • Addition of tin tetrachloride to the solution.
  • Stirring the mixture at low temperatures to facilitate the reaction.
  • Isolation and purification of the product through filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tetracyclopentadienyltin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: this compound can participate in substitution reactions where one or more cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and organolithium compounds facilitate substitution reactions.

Major Products:

    Oxidation: Tin oxides and various organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin compounds with different ligands.

Scientific Research Applications

Tetracyclopentadienyltin has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.

    Biology: Research explores its potential as an antimicrobial agent due to the biological activity of organotin compounds.

    Medicine: Investigations are ongoing into its use in drug delivery systems and as a component in pharmaceuticals.

    Industry: this compound is studied for its potential use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tetracyclopentadienyltin involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction is facilitated by the cyclopentadienyl ligands, which can form stable complexes with various biomolecules. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes makes it a subject of interest in biomedical research.

Comparison with Similar Compounds

    Cyclopentadienyltin trichloride: Contains one cyclopentadienyl ligand and three chlorine atoms.

    Dicyclopentadienyltin dichloride: Contains two cyclopentadienyl ligands and two chlorine atoms.

    Tricyclopentadienyltin chloride: Contains three cyclopentadienyl ligands and one chlorine atom.

Comparison: Tetracyclopentadienyltin is unique due to its four cyclopentadienyl ligands, which provide it with distinct chemical properties compared to its analogs. The presence of multiple cyclopentadienyl ligands enhances its stability and reactivity, making it more versatile in chemical reactions and applications.

Properties

CAS No.

3559-76-0

Molecular Formula

C20H20Sn

Molecular Weight

379.1 g/mol

IUPAC Name

tetra(cyclopenta-2,4-dien-1-yl)stannane

InChI

InChI=1S/4C5H5.Sn/c4*1-2-4-5-3-1;/h4*1-5H;

InChI Key

DALBETQCQNVFGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)[Sn](C2C=CC=C2)(C3C=CC=C3)C4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.